molecular formula C16H14ClN3O4S B11056645 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole

2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-benzimidazole

Cat. No.: B11056645
M. Wt: 379.8 g/mol
InChI Key: OELFLZXJBNZFDH-UHFFFAOYSA-N
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Description

2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole is a complex organic compound that features a benzimidazole core substituted with chloro, nitro, sulfanyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitrobenzyl chloride and 5,6-dimethoxy-1H-benzimidazole.

    Formation of Sulfanyl Intermediate: The 2-chloro-5-nitrobenzyl chloride is reacted with a thiol compound to form the sulfanyl intermediate.

    Coupling Reaction: The sulfanyl intermediate is then coupled with 5,6-dimethoxy-1H-benzimidazole under appropriate conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors or photovoltaic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrobenzyl alcohol
  • 2-chloro-5-nitrobenzamide
  • 2-chloro-5-nitrobenzonitrile

Uniqueness

2-[(2-chloro-5-nitrobenzyl)sulfanyl]-5,6-dimethoxy-1H-1,3-benzimidazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H14ClN3O4S

Molecular Weight

379.8 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylsulfanyl]-5,6-dimethoxy-1H-benzimidazole

InChI

InChI=1S/C16H14ClN3O4S/c1-23-14-6-12-13(7-15(14)24-2)19-16(18-12)25-8-9-5-10(20(21)22)3-4-11(9)17/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

OELFLZXJBNZFDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)SCC3=C(C=CC(=C3)[N+](=O)[O-])Cl)OC

Origin of Product

United States

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